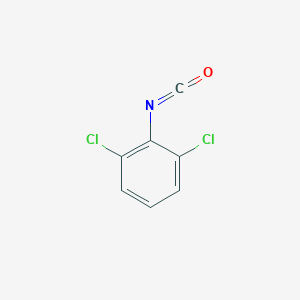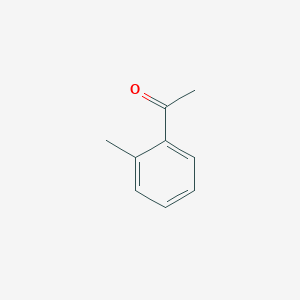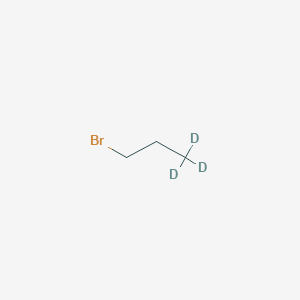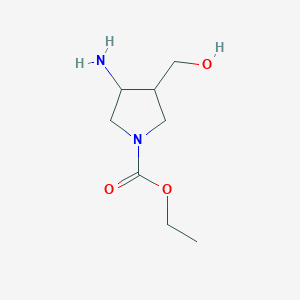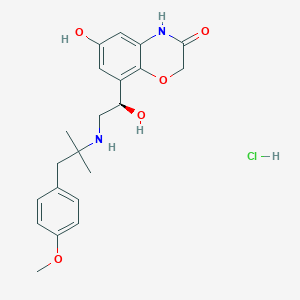
Olodaterol hydrochloride
Descripción general
Descripción
El clorhidrato de olodaterol es un agonista beta2-adrenérgico de acción prolongada (LABA) que se utiliza principalmente en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC), incluida la bronquitis crónica y el enfisema . Se comercializa con el nombre comercial Striverdi Respimat y se administra por inhalación . El compuesto actúa uniéndose a los receptores beta2-adrenérgicos en los pulmones, lo que provoca broncodilatación y mejora del flujo de aire .
Aplicaciones Científicas De Investigación
El clorhidrato de olodaterol se utiliza ampliamente en la investigación médica, particularmente en el estudio de la EPOC y otras afecciones respiratorias . Se ha demostrado que mejora la función pulmonar, reduce los síntomas como la dificultad para respirar y mejora la calidad de vida de los pacientes con EPOC . Además, se utiliza en estudios farmacológicos para comprender los mecanismos de los agonistas beta2-adrenérgicos y sus efectos sobre la relajación del músculo liso de las vías respiratorias .
Mecanismo De Acción
El clorhidrato de olodaterol ejerce sus efectos uniéndose a los receptores beta2-adrenérgicos en los pulmones . Esta unión activa una proteína G asociada, que luego estimula la adenilato ciclasa. La activación de la adenilato ciclasa cataliza la formación de monofosfato de adenosina cíclico (AMPc) y proteína quinasa A (PKA) . Los niveles elevados de AMPc y PKA conducen a la relajación del músculo liso de las vías respiratorias, lo que da como resultado broncodilatación y mejora del flujo de aire .
Análisis Bioquímico
Biochemical Properties
Olodaterol hydrochloride exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine .
Cellular Effects
The activation of beta2-adrenergic receptors by this compound leads to a downstream L-type calcium channel interaction, which mediates smooth muscle relaxation and bronchodilation . This influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of an associated G protein upon the activation of the receptor. This then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing . This suggests that the effects of this product are stable over time.
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, it is known that this compound is generally well tolerated in clinical studies .
Metabolic Pathways
This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .
Transport and Distribution
The volume of distribution of this compound is high (1110 L), suggesting extensive distribution into tissue . It is also known that the drug is approximately 60% protein-bound .
Subcellular Localization
While specific information on the subcellular localization of this compound was not found, it is known that the drug primarily acts on beta2-adrenergic receptors located in the lungs . This suggests that the drug may be localized in the areas where these receptors are present.
Métodos De Preparación
La síntesis del clorhidrato de olodaterol implica varios pasos. Un método incluye la preparación de 6-benciloxi-8-[®-1-hidroxi-2-[2-(4-metoxifenil)-1,1-dimetil-etilamino]-etil]-4H-benzo[1,4]oxazin-3-ona, seguida de hidrogenación utilizando paladio sobre carbono como catalizador . Los métodos de producción industrial se centran en la creación de formas cristalinas estables, como la forma cristalina A y la forma cristalina C, que se caracterizan por sus patrones de difracción de rayos X . Estas formas cristalinas son menos propensas a la absorción de humedad y tienen una estabilidad mejorada, lo que las hace adecuadas para la producción a gran escala .
Análisis De Reacciones Químicas
El clorhidrato de olodaterol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios metabolitos.
Reducción: La hidrogenación se utiliza en su síntesis para reducir los compuestos intermedios.
Sustitución: La síntesis implica reacciones de sustitución para introducir grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen paladio sobre carbono para la hidrogenación y varios disolventes orgánicos para el medio de reacción . Los principales productos formados a partir de estas reacciones son intermedios que conducen al compuesto final de clorhidrato de olodaterol .
Comparación Con Compuestos Similares
El clorhidrato de olodaterol es similar a otros agonistas beta2-adrenérgicos de acción prolongada (LABA) como indacaterol, vilanterol y carmoterol . El clorhidrato de olodaterol es único en su régimen de dosificación una vez al día, lo que mejora el cumplimiento y la comodidad del paciente . A diferencia de otros LABA, el clorhidrato de olodaterol no está indicado para el tratamiento del asma .
Compuestos Similares
- Indacaterol
- Vilanterol
- Carmoterol
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus perfiles farmacocinéticos e indicaciones específicas .
Propiedades
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869477-96-3 | |
| Record name | Olodaterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodaterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLODATEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



